2-methoxy-5-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-Methoxy-5-phenyl-4,5-dihydro-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 5-position, making it a substituted imidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal in the presence of a methanol solvent. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce more saturated imidazole compounds.
Scientific Research Applications
2-Methoxy-5-phenyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the methoxy group but has similar structural features.
2-Methoxy-4,5-dihydro-1H-imidazole: Similar but without the phenyl group.
5-Phenyl-4,5-dihydro-1H-imidazole: Similar but without the methoxy group.
Uniqueness
2-Methoxy-5-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of both methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-phenyl-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWDRYAHKUGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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